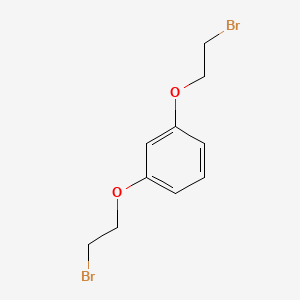

1,3-Bis(2-bromoethoxy)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVWZUBXDZDHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442575 | |

| Record name | 1,3-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58929-74-1 | |

| Record name | 1,3-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pillar N Arene Frameworks:there is No Available Literature Detailing the Co Cyclization Of1,3 Bis 2 Bromoethoxy Benzeneto Formpillarrsc.orgarenes. Research on Pillararene Synthesis, a Class of Macrocyclic Host Molecules, Predominantly Focuses on the Formation of Pillarrsc.orgarenes and Pillarchemrxiv.orgarenes from 1,4 Disubstituted Benzene Monomers.rsc.orgresearchgate.netcomputational Studies Suggest That the Formation of Smaller Pillararenes, Such As Pillaracs.orgarenes, is Energetically Unfavorable, Which Implies That the Synthesis of a Pillarrsc.orgarene Structure Would Be Exceptionally Challenging and Has Not Been Reported.acs.org

Furthermore, no studies were found describing the use of 1,3-Bis(2-bromoethoxy)benzene in the development of functionalized copillar[n]arenes. The existing body of work on functionalized pillararenes primarily involves the 1,4-isomer, 1,4-Bis(2-bromoethoxy)benzene , which is used in co-cyclization reactions with other monomers like 1,4-dimethoxybenzene (B90301) to create functional pillar rsc.orgarenes.

The Chemical Compound As a Building Block in Supramolecular Architectures

Host-Guest Chemistry and Molecular Recognition Phenomena

Anion Binding Properties of Derived Receptors

There is no available research on the synthesis of anion receptors derived from 1,3-Bis(2-bromoethoxy)benzene. Consequently, there is no data on their anion binding properties.

No studies were found that investigate the selective recognition of halide anions using receptors synthesized from this compound.

Without any evidence of anion binding, no thermodynamic or stoichiometric analyses have been performed or reported.

Self-Assembled Supramolecular Polymers

The use of this compound as a monomer or building block for the creation of self-assembled supramolecular polymers has not been documented.

There are no reports on the formation or characterization of polymeric structures originating from this compound.

The mechanisms of assembly, including any concentration-dependent behavior, remain uninvestigated for polymers derived from this compound.

Spin-Crossover Phenomena in Derived Supramolecular Systems

Design Principles for Spin-Crossover Active Complexes

Information not available in the surveyed literature.

Investigation of Spin State Transitions in Metal-Organic Cages

Information not available in the surveyed literature.

Applications and Potential Translational Research of Derived Chemical Compounds

Advanced Materials Science Applications

The unique architecture of 1,3-Bis(2-bromoethoxy)benzene, featuring a pre-organized meta-disubstituted aromatic core with two reactive bromoethoxy sidearms, makes it an ideal precursor for the construction of sophisticated supramolecular structures. These structures are at the forefront of materials science, with applications ranging from molecular-level sensing to the development of responsive materials.

The synthesis of bis(crown ether)s and related macrocycles from precursors like this compound is a well-established route to creating highly selective molecular sensors. These sensors, particularly ion-selective electrodes (ISEs), leverage the ability of the macrocyclic cavity to selectively bind specific ions.

The general principle involves the reaction of this compound with a suitable diol or diamine to form a macrocycle. By carefully selecting the size of the resulting macrocyclic ring, the sensor can be tuned to detect specific cations such as sodium, potassium, or heavy metals like lead(II) and mercury(II). nih.govpsu.edursc.org For instance, bis(crown ether)-based ISEs have been successfully developed for the potentiometric determination of sodium and potassium ions in blood serum. nih.gov These sensors often consist of a plasticized poly(vinyl chloride) matrix into which the bis(crown ether) ionophore is embedded. nih.govmdpi.com The selectivity of these electrodes can be enhanced by modifying the bridge connecting the two crown ether moieties, a structural feature that can be readily introduced using this compound. researchgate.net

| Ionophore Type | Target Ion | Sensing Principle | Reported Application |

| Bis[(12-crown-4)-2-ylmethyl]-2-dodecyl-2-methyl malonate | Na+ | Potentiometric | Determination in blood serum nih.gov |

| Bis[(benzo-15-crown-5)-15-ylmethyl] pimelate | K+ | Potentiometric | Determination in blood serum nih.gov |

| Silicon-Bridged Bis(12-crown-4) Ethers | Na+ | Potentiometric | Ion-Selective Electrodes mdpi.com |

| Dithia-12-crown-4 and Dithia-15-crown-5 | Hg2+, Ag+ | Potentiometric | Ion-Selective Electrodes psu.edu |

| Monobenzo-15-crown-5 | Pb2+ | Potentiometric | Ion-Selective Electrodes rsc.org |

This table presents examples of crown ether-based ionophores and their applications in molecular sensing. While not all are directly synthesized from this compound, they represent the types of structures accessible from this precursor.

The ability of macrocycles derived from this compound to form host-guest complexes is central to their application in molecular storage. Cryptands, which are three-dimensional analogues of crown ethers, are particularly adept at encapsulating guest molecules and ions. The synthesis of cryptands can be achieved by reacting precursors like this compound with appropriate capping agents, leading to cage-like structures with well-defined cavities. psu.eduwikipedia.org

These cavities can be designed to be of a specific size and shape, allowing for the selective encapsulation of guest molecules, including fullerenes or other small organic molecules. nih.gov This has potential applications in the controlled release of drugs, the sequestration of pollutants, and the development of new materials with tunable properties. nih.govresearchgate.net For instance, a large cryptand has been synthesized that is capable of encapsulating a benzene (B151609) molecule within its cavity. uwa.edu.au Furthermore, dimeric macrocycles have been shown to form unusual 2:3 host-guest complexes with C60. nih.gov

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with different physical or chemical properties. This switching can be triggered by external stimuli such as light (photochromism) or an electrical potential (electrochromism). While direct examples using this compound are not prevalent, the fundamental principles of molecular switch design can be applied to its derivatives.

By incorporating photo- or redox-active units into the macrocyclic framework derived from this compound, it is possible to create molecular switches. For example, linking two redox-active groups through the bromoethoxy chains could lead to a molecule that changes its conformation or binding properties upon oxidation or reduction. Similarly, the incorporation of photoisomerizable units like azobenzenes could result in light-controlled changes in the macrocycle's shape and function.

The field of spintronics aims to utilize the spin of electrons, in addition to their charge, for information processing. The development of molecular materials with tunable magnetic properties is crucial for this field. While still a nascent area of research, derivatives of this compound could be designed to function as magnetic sensors or components in spintronic devices.

By incorporating paramagnetic metal ions into the cavity of macrocycles derived from this precursor, it is possible to create molecules with specific magnetic properties. The interaction of these encapsulated metal ions with an external magnetic field could be modulated by the binding of a target analyte, forming the basis of a magnetic sensor. The design of such systems would draw upon the principles of host-guest chemistry and coordination chemistry.

Role in Organic Synthesis Beyond Supramolecular Structures

Beyond its use in the construction of macrocycles, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. The two bromoethoxy groups provide reactive handles for a variety of chemical transformations.

The bromine atoms in this compound can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This makes it a key building block for the synthesis of intricate molecular architectures. For example, it can be used as a linker to connect different molecular fragments, leading to the formation of extended structures or polymers.

Furthermore, derivatives of this compound can serve as precursors for the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.govrsc.org In this context, the benzene core would act as the strut, and the ethoxy groups could be functionalized with coordinating groups to bind to metal centers, forming a porous, three-dimensional network. These materials have shown great promise in gas storage, separation, and catalysis.

The versatility of this compound is further highlighted by its potential use in the synthesis of [2.2]metacyclophane-based systems. The meta-substitution pattern of this compound is ideally suited for the cyclization reactions required to form these strained but highly interesting molecules.

Precursors for Other Advanced Chemical Entities

The chemical architecture of this compound, featuring a central phenylene ring flanked by two reactive bromoethoxy groups, establishes it as a versatile and valuable precursor in organic synthesis. The two bromine atoms are excellent leaving groups in nucleophilic substitution reactions, allowing the molecule to function as a bifunctional electrophile. This dual reactivity is instrumental in constructing more complex molecular frameworks, ranging from large macrocycles to long-chain polymers and other specialized chemical intermediates.

The strategic placement of the bromoethoxy groups at the meta-positions of the benzene ring imparts a specific angular geometry to the molecules derived from it, influencing the final conformation and properties of macrocyclic and polymeric structures. Its utility as a foundational building block is evident in its application for creating advanced chemical entities through various reaction pathways, including cyclization, polymerization, and substitution.

Synthesis of Macrocycles and Crown Ethers

A significant application of this compound is its use as a key building block in the synthesis of macrocycles, including the specific class known as crown ethers. scienceinfo.com Macrocycles are large ring structures that are of great interest in fields like supramolecular chemistry and drug discovery due to their ability to bind to specific ions or molecules. nih.govannamalaiuniversity.ac.in

The synthesis of these large rings often employs a cyclization strategy where a bis-electrophile, such as this compound, reacts with a dinucleophile. For instance, in a Williamson ether synthesis, this compound can be reacted with a diol (a molecule with two hydroxyl groups), such as resorcinol (B1680541) or catechol, under basic conditions. vt.edu The reaction proceeds via a double nucleophilic substitution, where each end of the diol displaces a bromine atom, effectively "stitching" the molecules together to form a large ring. The use of pseudo-high dilution techniques is common in these syntheses to favor the desired intramolecular cyclization over intermolecular polymerization. vt.edu

This methodology allows for the creation of complex phenylene-based crown ethers and other macrocyclic compounds. vt.eduslideshare.net The size and shape of the resulting macrocycle's central cavity can be precisely controlled by selecting the appropriate diol or other dinucleophilic partner, which in turn dictates its selective binding properties. annamalaiuniversity.ac.in

Interactive Data Table: Synthesis of Macrocyclic Compounds

| Precursor | Co-reactant (Dinucleophile) | Reaction Type | Product Class |

| This compound | Diol (e.g., Resorcinol) | Williamson Ether Synthesis | Crown Ether |

| This compound | Diamine | Nucleophilic Substitution | Aza-Macrocycle |

| This compound | Dithiol | Nucleophilic Substitution | Thia-Macrocycle |

| This compound | Tripeptide with amine groups | Alkylation/Cyclization | Peptide-based Macrocycle |

Polymer Synthesis

This compound also serves as a monomer or a cross-linking agent in the synthesis of polymers. Its bifunctional nature allows it to react with other monomers to form long polymer chains. For example, soluble conjugated aromatic poly(1,3-dialkoxybenzene)s can be synthesized through methods like oxidative coupling polymerization of related dialkoxybenzene monomers. researchgate.net

In polycondensation reactions, this compound can react with a dinucleophile (like a diol or diamine) to form polyethers or polyamines. The meta-substitution pattern of the benzene ring introduces kinks in the polymer backbone, which can disrupt packing and lead to amorphous polymers with increased solubility compared to their linear para-substituted counterparts. researchgate.net Furthermore, its reactive nature makes it a candidate for creating nanoporous organic polymers through reactions like Friedel-Crafts alkylation with aromatic crosslinkers, leading to materials with high surface areas for potential use in adsorption and separation technologies. rsc.org

Formation of Other Intermediates

Beyond the direct synthesis of large, complex structures, this compound is a precursor for creating other valuable chemical intermediates. The two bromine atoms can be readily replaced by a variety of nucleophiles to introduce different functional groups.

Common transformations include:

Reduction: The bromoethoxy groups can be reduced to yield the corresponding diol, 1,3-Bis(2-hydroxyethoxy)benzene (B93271). nih.gov This diol is a stable intermediate that is itself a key precursor for synthesizing polyesters and other polymers.

Substitution with Azide (B81097): Reaction with sodium azide results in the formation of a diazide compound. This diazide can then be reduced to form the corresponding diamine, which is a useful monomer for synthesizing polyamides and polyimines.

Substitution with Thiolates: Reaction with nucleophiles like potassium thiolate can introduce sulfur-containing functionalities, creating dithiols or thioethers that have applications in materials science and the synthesis of sulfur-containing macrocycles.

These transformations convert this compound into other bifunctional monomers, expanding its utility and providing access to a wider range of chemical structures and materials.

Interactive Data Table: Derived Chemical Intermediates

| Reagent | Reaction Type | Functional Group Introduced | Derived Compound Class |

| Hydroxide source / Water | Hydrolysis/Reduction | Hydroxyl (-OH) | Diol |

| Sodium azide (NaN₃) | Nucleophilic Substitution | Azide (-N₃) | Diazide |

| Sodium hydrosulfide (B80085) (NaSH) | Nucleophilic Substitution | Thiol (-SH) | Dithiol |

| Primary/Secondary Amine (R₂NH) | Nucleophilic Substitution | Amine (-NR₂) | Diamine |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,3-Bis(2-bromoethoxy)benzene. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation.

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring exhibit distinct signals. The proton at the C2 position, situated between the two ethoxy groups, is expected to appear as a triplet. The protons at the C4 and C6 positions, being chemically equivalent, would produce a doublet, and the proton at the C5 position would appear as a triplet. The methylene (B1212753) protons of the bromoethoxy side chains also provide characteristic signals. The protons of the -OCH₂- group, being adjacent to the oxygen atom, are deshielded and typically appear as a triplet. The protons of the -CH₂Br group, adjacent to the electronegative bromine atom, also resonate as a triplet at a slightly different chemical shift.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (C2) | ~6.5-6.6 | t |

| Ar-H (C4, C6) | ~6.5-6.6 | d |

| Ar-H (C5) | ~7.1-7.2 | t |

| -OCH₂- | ~4.2-4.3 | t |

| -CH₂Br | ~3.6-3.7 | t |

Mass Spectrometry for Molecular Mass and Purity Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm its molecular formula, C₁₀H₁₂Br₂O₂.

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺, which is a result of the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This results in a characteristic cluster of peaks for the molecular ion, providing strong evidence for the presence of two bromine atoms in the molecule. Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a primary method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is employed to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is unique to a specific crystalline form and can be used to identify the compound, assess its purity, and detect the presence of different crystalline phases or polymorphs. For this compound, PXRD can confirm that a synthesized batch of the material is a single, homogeneous crystalline phase.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

Key expected vibrational modes include the C-H stretching of the aromatic ring, typically found in the region of 3100-3000 cm⁻¹. The C-O-C stretching of the ether linkages would produce strong absorptions, and the C-Br stretching vibration would also be present at lower frequencies. The pattern of C-H out-of-plane bending vibrations in the fingerprint region can also provide clues about the substitution pattern on the benzene ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O-C (Ether) | 1250-1050 | Asymmetric & Symmetric Stretching |

| C-Br | 680-515 | Stretching |

Advanced Analytical Techniques for Host-Guest Interactions

While specific studies detailing the use of this compound in host-guest chemistry are not widely documented, its structural features make it a potential candidate for such applications. The bromoethoxy arms could engage in halogen bonding, a type of non-covalent interaction where the bromine atom acts as a Lewis acid. The aromatic ring can participate in π-stacking and C-H···π interactions. Advanced techniques such as Isothermal Titration Calorimetry (ITC), UV-Vis spectroscopy, and fluorescence spectroscopy, alongside NMR titration experiments, would be instrumental in studying and quantifying any potential host-guest interactions with suitable guest molecules.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. malvernpanalytical.comharvard.edu By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. malvernpanalytical.com

Application to Derivatives of this compound:

The flexible diether linkage in this compound makes it a suitable building block for synthesizing macrocyclic hosts, such as crown ethers or cryptands. These macrocycles are known to selectively bind various guest ions or small molecules. ITC is an ideal technique to study these host-guest interactions. For instance, if a crown ether were synthesized from this compound, its binding to a cation like Ba²⁺ could be characterized. nih.govnih.gov

An illustrative ITC experiment would involve titrating a solution of the cation into a solution of the macrocycle. The resulting heat changes would be measured to generate a binding isotherm, from which the thermodynamic parameters of the interaction can be derived.

Illustrative Data Table for a Hypothetical Host-Guest Binding Analysis by ITC:

| Thermodynamic Parameter | Hypothetical Value |

| Association Constant (Kₐ) | 1.5 x 10⁵ M⁻¹ |

| Dissociation Constant (K₁) | 6.7 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | 2.3 cal/mol·K |

| Stoichiometry (n) | 1.05 |

This table presents hypothetical data for the binding of a cation to a macrocycle derived from this compound.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. nih.govwikipedia.org The technique works by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. uci.edu Larger particles move more slowly, leading to slower fluctuations in scattered light, while smaller particles move more rapidly, causing faster fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles. nih.gov

Application to Derivatives of this compound:

If this compound were used to synthesize larger, more complex molecules like cavitands or other supramolecular assemblies, DLS could be employed to study their aggregation behavior in different solvents or in the presence of guest molecules. nih.gov For example, the formation of aggregates or changes in the size of self-assembled structures upon the addition of a specific guest could be monitored.

Illustrative Data Table for a Hypothetical DLS Analysis:

| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| Macrocycle Derivative in Chloroform | 2.5 | 0.15 |

| Macrocycle Derivative with Guest Molecule | 15.8 | 0.28 |

This table shows hypothetical DLS data illustrating the change in particle size of a macrocycle derivative upon guest-induced aggregation.

Magnetic Characterization Techniques for Spin-Crossover Studies

Variable Temperature Magnetic Susceptibility Measurements

Variable temperature magnetic susceptibility measurements are a key tool for investigating the magnetic properties of materials, particularly coordination complexes. researchgate.net By measuring the magnetic moment of a sample as a function of temperature, one can gain insights into the electronic structure of the metal centers, including their spin state and magnetic interactions. researchgate.netberkeley.edu For iron complexes, this technique is crucial for identifying spin-crossover (SCO) behavior, where the spin state of the iron ion changes in response to external stimuli like temperature. researchgate.net

Application to Derivatives of this compound:

This compound could be used to synthesize macrocyclic ligands capable of coordinating with iron ions. The resulting iron complexes could potentially exhibit spin-crossover behavior. Variable temperature magnetic susceptibility measurements would be essential to characterize such properties. The product of the molar magnetic susceptibility and temperature (χMT) is plotted against temperature. A significant change in the χMT value over a specific temperature range is indicative of a spin transition. researchgate.netresearchgate.net

Illustrative Data Table for a Hypothetical Magnetic Susceptibility Measurement:

| Temperature (K) | χMT (cm³·K·mol⁻¹) | Inferred Spin State |

| 50 | 0.15 | Low Spin (S=0) |

| 150 | 1.80 | Mixed Spin |

| 300 | 3.50 | High Spin (S=2) |

This table presents hypothetical data for an iron(II) complex derived from a this compound-based ligand, suggesting a spin-crossover transition.

Mössbauer Spectroscopy for Iron Spin State Characterization

Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of specific atomic nuclei, most commonly ⁵⁷Fe. nih.govacs.org It provides detailed information about the oxidation state, spin state, and coordination geometry of iron atoms in a sample. nih.govsemanticscholar.org The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), which is related to the electron density at the nucleus, and the quadrupole splitting (ΔEQ), which is sensitive to the symmetry of the electric field around the nucleus. nih.govnih.gov

Application to Derivatives of this compound:

For a hypothetical iron complex synthesized using a ligand derived from this compound, Mössbauer spectroscopy would be an invaluable tool for confirming the spin state of the iron center and observing any changes with temperature. nih.govdntb.gov.ua Different spin states of iron (e.g., high-spin Fe(II) vs. low-spin Fe(II)) give rise to distinct isomer shifts and quadrupole splittings. In a spin-crossover complex, the Mössbauer spectrum would show a temperature-dependent evolution, with the spectral features of the low-spin and high-spin states appearing and disappearing as the temperature is varied. nih.gov

Illustrative Data Table for Hypothetical Mössbauer Spectroscopy Data:

| Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Dominant Iron Species |

| 80 | 0.45 | 0.30 | Low-Spin Fe(II) |

| 298 | 0.95 | 2.20 | High-Spin Fe(II) |

This table illustrates hypothetical Mössbauer parameters for an iron(II) complex at low and high temperatures, consistent with a spin-crossover phenomenon.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. lsu.edu The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. Common chromatographic techniques used in synthetic organic chemistry include column chromatography and thin-layer chromatography (TLC).

Application in the Context of this compound Chemistry:

In any synthesis utilizing this compound as a starting material, chromatographic techniques would be indispensable for purifying the final products. nih.gov For example, in the synthesis of a macrocycle, column chromatography would likely be used to separate the desired macrocyclic product from unreacted starting materials, linear oligomers, and other side products. The purity of the isolated compound would then be assessed using methods such as TLC or High-Performance Liquid Chromatography (HPLC).

Illustrative Data Table for Chromatographic Purification:

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification of the crude product |

| Thin-Layer Chromatography (TLC) | Silica Gel on Aluminum | 3:1 Hexane/Ethyl Acetate | Monitoring reaction progress and assessing fraction purity |

This table provides a hypothetical example of the chromatographic methods that could be used in the purification and analysis of a compound synthesized from this compound.

Computational and Theoretical Investigations of the Chemical Compound and Its Derivatives

Molecular Modeling of Host-Guest Recognition

The flexible nature of the two bromoethoxy chains attached to the benzene (B151609) ring in 1,3-bis(2-bromoethoxy)benzene suggests its potential to act as a host molecule in host-guest chemistry. Molecular modeling simulations are instrumental in exploring this potential by predicting how the molecule might bind with various guest species.

While specific studies on the host-guest chemistry of this compound are not extensively documented, insights can be drawn from computational studies on analogous flexible host molecules. For instance, research on flexible resorcinarenes and pillararenes demonstrates that the conformation of the host molecule can adapt significantly to accommodate a guest. doaj.orgnih.gov This conformational flexibility is crucial for effective binding.

Molecular dynamics (MD) simulations can be employed to model the dynamic interactions between this compound and potential guest molecules. These simulations can reveal the preferred binding modes, the stability of the resulting complex, and the key intermolecular forces at play. It is hypothesized that the ether oxygen atoms could act as hydrogen bond acceptors, while the aromatic ring could engage in π-stacking or C-H···π interactions with suitable guests. doaj.org

The bromo-substituents introduce the possibility of halogen bonding, a directional non-covalent interaction that could further stabilize host-guest complexes. Computational studies on other halogenated host molecules have highlighted the importance of these interactions in determining binding affinity and selectivity.

A hypothetical molecular modeling study could involve docking various small organic molecules into the cavity-like space created by the flexible side chains of this compound. The binding energies and geometries of these complexes could then be calculated using quantum mechanical methods to provide a quantitative measure of the binding strength.

Table 1: Hypothetical Binding Affinities of this compound with Various Guest Molecules (Illustrative)

| Guest Molecule | Predicted Binding Affinity (kcal/mol) | Dominant Interaction Type |

| Methanol | -3.5 | Hydrogen Bonding |

| Benzene | -4.2 | π-π Stacking |

| Chloroform | -5.1 | Halogen Bonding, C-H···π |

| Acetone | -3.8 | Dipole-Dipole, C-H···O |

This table is for illustrative purposes only and is based on general principles of molecular recognition. Actual values would require specific computational studies.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like this compound.

These calculations can provide detailed information about the molecule's geometry, orbital energies, and charge distribution. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the ether linkages and bromine atoms are expected to significantly influence the electronic properties of the benzene ring. The ether groups are typically electron-donating, which would increase the electron density of the aromatic ring and make it more susceptible to electrophilic attack. Conversely, the bromine atoms are electron-withdrawing through induction but can also participate in resonance.

DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms and a more complex distribution around the bromine atoms and the aromatic ring.

The reactivity of the C-Br bond is another area where quantum chemical studies can provide valuable insights. Calculations can model the transition states of nucleophilic substitution reactions at the bromo-substituted carbon atoms, providing activation energies and reaction pathways. This information is crucial for designing synthetic routes that utilize this compound as a building block.

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Results)

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

These values are illustrative and would be obtained from specific DFT calculations.

Prediction and Analysis of Supramolecular Assembly Pathways

The ability of this compound to form larger, ordered structures through non-covalent interactions is the focus of supramolecular assembly studies. Computational methods can predict and analyze the pathways through which these assemblies form.

The flexible bromoethoxy chains, combined with the potential for various intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking), suggest that this compound could self-assemble into a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional networks, or even more complex three-dimensional structures.

Computational modeling can be used to explore the potential energy landscape of different assembly arrangements. By calculating the interaction energies of various dimers, trimers, and larger clusters, it is possible to identify the most stable and therefore most likely assembly motifs.

For example, simulations could investigate whether the molecules prefer to align in a head-to-tail fashion, driven by dipole-dipole interactions, or in a side-by-side arrangement, stabilized by π-stacking of the benzene rings. The role of the flexible side chains in directing the assembly process would be a key aspect of such a study. They could interdigitate with chains from neighboring molecules, leading to a tightly packed structure.

The bromine atoms could play a crucial role in directing the assembly through halogen bonding. The formation of Br···Br or Br···O interactions could lead to specific and predictable packing arrangements in the solid state.

Computational Analysis of Spin-Crossover Properties

Spin-crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. While this compound itself does not exhibit spin-crossover, it could be functionalized to act as a ligand for a metal ion that does.

For instance, the bromoethoxy groups could be replaced with coordinating groups such as pyridyl or triazole moieties. The resulting ligand could then be used to synthesize coordination complexes with iron(II), a common SCO-active metal center.

Computational chemistry, particularly DFT calculations, plays a vital role in the prediction and understanding of SCO behavior. By calculating the energies of the LS and HS states of a hypothetical complex containing a ligand derived from this compound, it would be possible to predict whether the complex is likely to exhibit SCO.

The key parameter in these calculations is the energy difference between the HS and LS states (ΔEHL). For SCO to be thermally accessible, this energy difference must be on the order of thermal energy (kBT).

Table 3: Hypothetical Computational Results for a Spin-Crossover Complex with a Ligand Derived from this compound

| Property | Low-Spin (LS) State | High-Spin (HS) State |

| Metal Ion | Fe(II) | Fe(II) |

| Spin State | S = 0 | S = 2 |

| Calculated Relative Energy (kcal/mol) | 0 | 5.7 |

| Fe-N Bond Length (Å) | 1.95 | 2.18 |

This table is purely hypothetical and illustrates the type of data that would be generated from a computational study of a potential SCO complex.

The flexibility of the ligand backbone, derived from the original this compound structure, could also influence the cooperativity of the spin transition in the solid state. Computational models can help to understand how changes in the ligand structure are transmitted through the crystal lattice during the spin transition.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of 1,3-Bis(2-bromoethoxy)benzene typically involves a two-step process: the preparation of 1,3-bis(2-hydroxyethoxy)benzene (B93271) from resorcinol (B1680541) and ethylene (B1197577) carbonate, followed by bromination. Future research is poised to develop more sustainable and efficient synthetic methodologies.

Eco-friendly approaches are a key focus in modern chemistry. nih.gov Research into greener synthetic routes for this compound could explore the use of less hazardous reagents and solvents. nih.govnih.gov For instance, developing catalytic systems that minimize waste and energy consumption is a significant goal. nih.gov One potential avenue is the use of solid acid catalysts or enzymatic processes, which can offer higher selectivity and easier product separation. ucl.ac.ukucl.ac.uk The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of these new synthetic strategies. ucl.ac.ukucl.ac.uk

Furthermore, one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, could streamline the synthesis of this compound and its derivatives. ucl.ac.uk This approach not only improves efficiency but also reduces the environmental impact by minimizing purification steps and solvent usage. ucl.ac.uk

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

| Traditional Synthesis | Established procedure | Optimization of reaction conditions |

| Green Synthesis | Reduced environmental impact, use of safer reagents | Development of catalytic systems (e.g., solid acids, enzymes), use of greener solvents |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste | Design of multi-step reaction sequences in a single pot |

Expansion of Supramolecular Applications

The presence of bromine atoms and ether linkages in this compound makes it an excellent candidate for applications in supramolecular chemistry and crystal engineering. nih.gov The bromine atoms can participate in halogen bonding, a directional and specific non-covalent interaction that is increasingly being used to construct complex supramolecular architectures. nih.govmdpi.com

Future research will likely focus on utilizing this compound as a versatile building block for the design and synthesis of novel supramolecular assemblies, such as molecular cages, polymers, and liquid crystals. rsc.org The meta-substitution pattern of the benzene (B151609) ring provides a specific angular geometry that can be exploited to create unique and functional structures. By co-crystallizing this compound with other molecules capable of forming hydrogen bonds or other non-covalent interactions, it may be possible to create highly ordered crystalline materials with tailored properties. nih.gov

The study of intermolecular interactions, such as C–Br...π and Br...Br interactions, in the solid state will be crucial for understanding and predicting the packing of molecules containing this compound units. mdpi.com

Integration into Hybrid Materials and Nanostructures

The reactive bromoethoxy groups of this compound make it a valuable monomer for the synthesis of functional polymers. rsc.org Future research could explore its use in atom transfer radical polymerization (ATRP) or other controlled polymerization techniques to create well-defined polymers with specific architectures and properties. rsc.org These polymers could find applications in areas such as flame retardants, coatings, and specialty plastics. researchgate.net

Moreover, this compound can serve as a precursor for the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.net MOFs are porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net By reacting this compound or its derivatives with metal ions, it may be possible to create novel MOFs with unique functionalities arising from the bromoethoxy groups. mdpi.com

The integration of this compound into hybrid materials, combining its organic properties with the functionalities of inorganic nanoparticles, is another promising area of research. These hybrid materials could exhibit synergistic properties and find applications in electronics, sensing, and catalysis.

Exploration of New Catalytic Transformations

The bromoethoxy groups in this compound are susceptible to a variety of catalytic transformations. rsc.orglibretexts.org Future research will likely focus on developing new catalytic methods for the selective cleavage and functionalization of the C-O and C-Br bonds within the molecule. rsc.orglibretexts.org

For example, catalytic dealkylation of the ether linkages could provide a route to functionalized resorcinol derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Conversely, the bromine atoms can be replaced with other functional groups through cross-coupling reactions, opening up a wide range of possibilities for creating new molecules with diverse properties. rsc.org

Furthermore, the entire this compound molecule could potentially act as a ligand for transition metal catalysts, influencing their reactivity and selectivity in various organic transformations. The development of iron-catalyzed oxidation of ethers presents a green and efficient alternative for transformations. liv.ac.uk

Advanced Theoretical Modeling and Machine Learning in Design

Computational methods are becoming increasingly powerful tools in chemical research. nih.govnih.govpnu.ac.ir Advanced theoretical modeling, such as density functional theory (DFT), can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.com These calculations can provide valuable insights into reaction mechanisms and guide the design of new experiments. mdpi.com

Machine learning algorithms are also emerging as a valuable tool for predicting the properties and behavior of molecules. nih.govmdpi.comspringerprofessional.de By training machine learning models on existing data for benzene derivatives, it may be possible to predict the properties of new compounds based on this compound before they are synthesized. nih.govpnu.ac.irmdpi.com This approach can significantly accelerate the discovery and development of new materials with desired functionalities. For instance, machine learning can be used to predict retention factors in chromatography or even the molar density of benzene derivatives. nih.govpnu.ac.ir

The combination of theoretical modeling and machine learning will undoubtedly play a crucial role in the future exploration of this compound, enabling a more rational and efficient design of new molecules and materials.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-bis(2-bromoethoxy)benzene, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or co-cyclization reactions. For example, in pillar[5]arene synthesis, 1,4-bis(2-bromoethoxy)benzene reacts with 1,4-dimethoxybenzene and paraformaldehyde under BF₃·OEt₂ catalysis. Optimal yields (57–71%) are achieved with a 30-minute reaction time, followed by silica gel column purification using dichloromethane/hexane mixtures .

- Critical Factors : Reactivity is influenced by electron-withdrawing bromine groups, which reduce electrophilic aromatic substitution efficiency. Monomer feed ratios (e.g., 1:4 molar ratios) and solvent systems (e.g., hexane:chloroform) are critical for product distribution .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. High-Performance Liquid Chromatography (HPLC) with retention time comparisons isolates constitutional isomers (e.g., Pillar-3a vs. Pillar-3b). Mass spectrometry validates molecular weight and fragmentation patterns .

- Challenges : Isomers with similar retention factors (Rf) require gradient elution or mixed solvents (e.g., hexane:chloroform 95:5 v/v) for separation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Precautions : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in sealed containers away from oxidizers .

- Emergency Response : For eye exposure, rinse with water for 15 minutes. Contaminated waste must be disposed via approved hazardous waste facilities .

Advanced Research Questions

Q. How can constitutional isomers of copillar[5]arenes derived from this compound be resolved, and what challenges arise in quantifying their ratios?

- Separation Strategy : HPLC with UV detection is preferred over TLC for isomers with near-identical Rf values (e.g., Pillar-4a vs. Pillar-4b). Solvent optimization (e.g., dichloromethane/hexane 60:40 v/v) enhances resolution .

- Quantification : Peak integration in chromatograms coupled with calibration against pure isolates provides isomer ratios. Challenges include baseline drift and co-elution in complex mixtures .

Q. What mechanistic insights explain the reactivity disparity between this compound and electron-rich aromatic monomers in co-cyclization reactions?

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates compared to electron-donating groups (e.g., methoxy in 1,4-dimethoxybenzene). DFT calculations can model charge distribution and transition states .

- Kinetic Control : Higher reactivity of electron-rich monomers leads to preferential formation of permethylated products (e.g., Pillar-1), even at low feed ratios .

Q. How does solvent polarity impact the regioselectivity of reactions involving this compound?

- Case Study : In pillar[5]arene synthesis, polar solvents (e.g., dichloromethane) stabilize charge-separated intermediates, favoring 1,3-alternate isomers. Nonpolar solvents (hexane) promote 1,2-alternate configurations due to steric dominance .

- Validation : Solvent-switching experiments with NMR monitoring track isomer distribution shifts .

Data Contradictions and Analysis

Q. Why do some studies report low yields of hexabromo-functionalized pillar[5]arenes despite excess this compound?

- Hypothesis : Steric hindrance from multiple bromine groups limits cyclization efficiency. Control experiments show reduced yields (≤15%) at high monomer 2 feed ratios (>3.5 moles) .

- Resolution : Adjusting reaction time (e.g., 45–60 minutes) or using templating agents may improve macrocycle formation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。